REACTION_CXSMILES
|
C(OC(=O)C)(=O)C.[N+:8]([O-:11])(O)=[O:9].[CH3:12][N:13]1[CH:17]=[CH:16][CH:15]=[C:14]1[C:18]([OH:20])=[O:19]>>[CH3:12][N:13]1[CH:17]=[C:16]([N+:8]([O-:11])=[O:9])[CH:15]=[C:14]1[C:18]([OH:20])=[O:19]
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Name
|
|
Quantity
|
8 mL
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OC(C)=O
|
Name
|
|
Quantity
|
1.02 mL
|
Type
|
reactant
|
Smiles
|
[N+](=O)(O)[O-]
|
Name
|
|
Quantity
|
2 g
|
Type
|
reactant
|
Smiles
|
CN1C(=CC=C1)C(=O)O
|
Name
|
|
Quantity
|
12 mL
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OC(C)=O
|
Control Type
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AMBIENT
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Type
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CUSTOM
|
Details
|
The reaction was stirred at −30° C. for 0.5 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
cooled to −30° C
|
Type
|
WAIT
|
Details
|
at RT for 20 minutes
|
Duration
|
20 min
|
Type
|
TEMPERATURE
|
Details
|
The mixture was cooled again to −30° C.
|
Type
|
CUSTOM
|
Details
|
to precipitate the desired product
|
Type
|
FILTRATION
|
Details
|
The solid was quickly filtered in a frit funnel
|
Type
|
TEMPERATURE
|
Details
|
cooled in dry ice
|
Type
|
WAIT
|
Details
|
after a few minutes at room temperature
|
Type
|
CUSTOM
|
Details
|
resulted in a thick slurry/solution that
|
Type
|
CUSTOM
|
Details
|
was collected in a separate flask
|
Type
|
TEMPERATURE
|
Details
|
The slurry was cooled at −30° C.
|
Type
|
WASH
|
Details
|
washed twice with a mixture of hexane (5 ml) and (iPr)2O (1 ml)
|
Type
|
CUSTOM
|
Details
|
The obtained solid was dried under vacuum
|
Type
|
ADDITION
|
Details
|
treated with 2N NaOH till complete dissolution (10 ml)
|
Type
|
CUSTOM
|
Details
|
precipitated again by addition of 37% HCl (20 ml)
|
Type
|
FILTRATION
|
Details
|
The solid was filtered
|
Type
|
WASH
|
Details
|
washed with water (10 ml)
|
Type
|
CUSTOM
|
Details
|
finally dried under vacuum for 3 days
|
Duration
|
3 d
|
Reaction Time |
0.5 h |
Name
|
|
Type
|
product
|
Smiles
|
CN1C(=CC(=C1)[N+](=O)[O-])C(=O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 3.17 mmol | |
AMOUNT: MASS | 540 mg | |
YIELD: CALCULATEDPERCENTYIELD | 19.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |